molecular formula C9H16S B12904211 Allyl cyclohexyl sulfide CAS No. 53439-63-7

Allyl cyclohexyl sulfide

Cat. No.: B12904211
CAS No.: 53439-63-7
M. Wt: 156.29 g/mol
InChI Key: PPNNVWQGVFZHNA-UHFFFAOYSA-N
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Description

Allyl(cyclohexyl)sulfane: is an organosulfur compound characterized by the presence of an allyl group and a cyclohexyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylation of Cyclohexylthiol: One common method involves the allylation of cyclohexylthiol using allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

    Sulfur Insertion Reactions: Another approach involves the insertion of sulfur into a pre-formed allyl-cyclohexyl bond. This can be achieved using sulfur transfer reagents under controlled conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl(cyclohexyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of Allyl(cyclohexyl)sulfane can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or cyclohexyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexylthiol.

    Substitution: Allyl-substituted or cyclohexyl-substituted products.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Allyl(cyclohexyl)sulfane is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Catalysis: It can serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting sulfur-containing biomolecules.

Industry:

    Material Science: Allyl(cyclohexyl)sulfane can be used in the production of polymers and other materials with specific sulfur functionalities.

Mechanism of Action

The mechanism by which Allyl(cyclohexyl)sulfane exerts its effects typically involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can form bonds with metals or other electrophilic centers, facilitating catalytic or synthetic transformations. The allyl and cyclohexyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Allyl sulfide: Similar in structure but lacks the cyclohexyl group.

    Cyclohexyl sulfide: Similar in structure but lacks the allyl group.

    Allyl(cyclohexyl)disulfide: Contains an additional sulfur atom, forming a disulfide bond.

Uniqueness: Allyl(cyclohexyl)sulfane is unique due to the combination of the allyl and cyclohexyl groups attached to a single sulfur atom. This combination imparts distinct chemical properties, making it versatile in various synthetic and catalytic applications.

Properties

CAS No.

53439-63-7

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

prop-2-enylsulfanylcyclohexane

InChI

InChI=1S/C9H16S/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2

InChI Key

PPNNVWQGVFZHNA-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1CCCCC1

Origin of Product

United States

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